3,4,5-Triphenylpyrazole

Prostacyclin mimetic Platelet aggregation inhibition PGI₂ receptor agonism

3,4,5-Triphenylpyrazole (CAS 18076-30-7) is a trisubstituted pyrazole heterocycle with phenyl groups at all three carbon positions of the ring, yielding a molecular formula of C₂₁H₁₆N₂ and a molecular weight of 296.37 g·mol⁻¹. It is structurally distinguished from regioisomeric triphenylpyrazoles by the contiguous (vicinal) relationship of its phenyl substituents, a topological feature that critically influences both its physicochemical profile and its biological recognition properties.

Molecular Formula C21H16N2
Molecular Weight 296.4 g/mol
CAS No. 18076-30-7
Cat. No. B094014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Triphenylpyrazole
CAS18076-30-7
Molecular FormulaC21H16N2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NN=C2C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H16N2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)22-23-21(19)18-14-8-3-9-15-18/h1-15H,(H,22,23)
InChIKeyNAFYHLQTAPLJKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Triphenylpyrazole (CAS 18076-30-7): Core Scaffold Identity and Procurement Benchmarks


3,4,5-Triphenylpyrazole (CAS 18076-30-7) is a trisubstituted pyrazole heterocycle with phenyl groups at all three carbon positions of the ring, yielding a molecular formula of C₂₁H₁₆N₂ and a molecular weight of 296.37 g·mol⁻¹ . It is structurally distinguished from regioisomeric triphenylpyrazoles by the contiguous (vicinal) relationship of its phenyl substituents, a topological feature that critically influences both its physicochemical profile and its biological recognition properties [1]. Key physicochemical constants include a melting point of 229–230 °C, a predicted pKa of 12.98 ± 0.50, a predicted density of 1.153 ± 0.06 g·cm⁻³, and an ACD/LogP of 4.96 . The compound serves as a foundational building block for pharmacologically active derivatives—most notably in the nonprostanoid prostacyclin (PGI₂) mimetic series—and exhibits intrinsic phototropic behavior that is absent in most closely related triphenylpyrazole regioisomers [2][3].

Why 3,4,5-Triphenylpyrazole Cannot Be Casually Replaced by Other Triphenylpyrazole Regioisomers in Research or Industrial Procurement


Triphenylpyrazoles exist in multiple regioisomeric forms (1,3,5-; 1,3,4-; and 3,4,5-substitution patterns), and these positional isomers are not functionally interchangeable. The contiguous 3,4,5-triphenyl substitution pattern creates a vicinally diphenylated architecture that is the minimum structural requirement for high-affinity binding to the platelet prostacyclin (PGI₂) receptor, as established through systematic structure-activity relationship (SAR) studies [1]. In contrast, 1,3,5-triphenylpyrazole (CAS 2183-27-9) presents an EC₅₀ > 20,000 nM against cathepsin H in enzyme inhibition assays, reflecting a fundamentally different target engagement profile [2]. Furthermore, the 3,4-diphenylpyrazole scaffold operates in a distinct biological space as an Hsp90 inhibitor scaffold with antimicrobial applications against Gram-positive bacteria, a therapeutic domain entirely separate from the prostacyclin mimetic pharmacology accessible to the 3,4,5-triphenyl core [3]. Even within the same pharmacological series, the 3,4,5-triphenylpyrazole derivative 13g was a striking SAR outlier—over 60-fold weaker than the corresponding 3,4-diphenylpyrazole derivative 13f when carrying the identical (m-ethylphenoxy)acetic acid side chain—demonstrating that the additional phenyl substituent at position 3 is neither inert nor predictably beneficial but instead context-dependent in its effect on potency [1]. These observations collectively preclude casual regioisomeric substitution and mandate procurement of the specific 3,4,5-substituted isomer for applications requiring the vicinally diphenylated pyrazole pharmacophore.

Quantitative Differentiation Evidence: 3,4,5-Triphenylpyrazole vs. Closest Structural Analogs and Regioisomers


Prostacyclin Mimetic Potency: 3,4,5-Triphenylpyrazole-1-nonanoic Acid (8d) Delivers IC₅₀ = 0.4 µM Against ADP-Induced Human Platelet Aggregation

The 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid derivative (8d) was identified as the most potent inhibitor in a comprehensive SAR study of phenylated pyrazoloalkanoic acids, achieving an IC₅₀ of 0.4 µM against ADP-induced aggregation of human platelets in vitro [1]. This potency is benchmarked against the endogenous agonist prostacyclin (PGI₂, IC₅₀ = 0.008 µM) and the reference nonprostanoid mimetic octimibate (IC₅₀ = 1.02 µM) assayed under identical conditions [2]. The vicinally diphenylated pyrazole core was established as the minimum structural requirement for PGI₂ receptor binding, distinguishing this scaffold from the 3,5-diphenylpyrazole regioisomer, which lacks the contiguous phenyl arrangement essential for receptor engagement [1].

Prostacyclin mimetic Platelet aggregation inhibition PGI₂ receptor agonism

SAR Outlier Status: 3,4,5-Triphenylpyrazole Derivative 13g Is Over 60-Fold Weaker Than Its 3,4-Diphenylpyrazole Counterpart 13f in Platelet Inhibition

In a systematic study of heterocycle variation for nonprostanoid prostacyclin mimetics, the majority of compounds bearing the (m-ethylphenoxy)acetic acid side chain demonstrated enhanced potency compared to their alkanoic acid counterparts. The 3,4,5-triphenylpyrazole derivative 13g was the sole exception to this SAR trend [1]. Quantitative analysis revealed that pyrazole 13g is over 60-fold weaker than the corresponding 3,4-diphenylpyrazole derivative 13f [2]. This divergence is attributed to the additional phenyl ring at position 3 of the pyrazole sterically interfering with optimal pharmacophore alignment at the PGI₂ receptor, as proposed by the nonlinear pharmacophore model [2].

Structure-activity relationship Pharmacophore refinement Platelet aggregation

Regioisomeric Differentiation: 1,3,5-Triphenylpyrazole Exhibits Negligible Cathepsin H Inhibition (EC₅₀ > 20,000 nM) vs. the Prostacyclin Receptor Pharmacology of the 3,4,5-Isomer

Experimental binding data from BindingDB demonstrate that 1,3,5-triphenylpyrazole (VU0458373-2, CAS 2183-27-9) shows an EC₅₀ greater than 20,000 nM against cathepsin H from Capra hircus, indicating essentially no meaningful inhibition of this cysteine protease [1]. In contrast, the 3,4,5-triphenylpyrazole scaffold has been characterized as the core of potent prostacyclin (PGI₂) receptor agonists, with the nonanoic acid derivative 8d achieving an IC₅₀ of 0.4 µM at the platelet PGI₂ receptor and demonstrating competitive displacement of [³H]iloprost from platelet membranes [2]. While these are different assay endpoints (enzyme inhibition vs. receptor agonism), they illustrate that the phenyl substitution pattern redirects the molecular recognition profile toward entirely different biological targets.

Regioisomeric selectivity Target engagement Cathepsin H

Phototropic Response: 3,4,5-Triphenylpyrazole Exhibits Reversible Sunlight-Induced Chromism Absent in Saturated Pyrazole Analogs

3,4,5-Triphenylpyrazole displays a phototropic property: upon exposure to sunlight, it is reversibly converted to a red product, which is readily autoxidized to benzil monoazine [1]. This phototropic behavior is not reported for the 1,3,5-triphenylpyrazole regioisomer or for 3,5-diphenylpyrazole, making it a structurally specific feature of the 3,4,5-substitution pattern [2]. While quantitative kinetic parameters for the photoconversion are not available in the primary literature, the qualitative nature of this response represents a differentiation point for applications in stimuli-responsive materials, photochromic sensors, or light-activated chemical systems.

Phototropism Chromogenic response Stimuli-responsive materials

Synthetic Accessibility: One-Pot Synthesis Patent (CN104513203B) Provides a Scalable Route to 3,4,5-Triphenylpyrazole with Operational Simplicity

A Chinese patent (CN104513203B) discloses a one-pot synthesis method for 3,4,5-triphenylpyrazole from 1,2-diphenylacrylonitrile, potassium carbonate, and benzaldehyde p-toluenesulfonylhydrazone hydrazone in DMF at 95–105 °C, followed by aqueous workup and ethyl acetate extraction [1]. This contrasts with the classical multi-step synthesis from benzoin and hydrazine hydrochloride, which co-produces benzil, benzil azine, deoxybenzoin, and other byproducts requiring extensive separation [2]. The one-pot method's operational simplicity and reduced purification burden translate to potential advantages in cost of goods for bulk procurement.

Scalable synthesis One-pot method Process chemistry

Recommended Research and Industrial Application Scenarios for 3,4,5-Triphenylpyrazole Based on Quantitative Differentiation Evidence


Nonprostanoid Prostacyclin (PGI₂) Receptor Agonist Development Programs

The 3,4,5-triphenylpyrazole core is validated as a privileged scaffold for PGI₂ receptor mimetics, with the nonanoic acid derivative 8d achieving an IC₅₀ of 0.4 µM against ADP-induced human platelet aggregation and demonstrating specific [³H]iloprost displacement at platelet membranes [1][2]. This scaffold is appropriate for medicinal chemistry programs targeting pulmonary arterial hypertension, thrombotic disorders, or other conditions where prostacyclin receptor agonism is therapeutically relevant. Procurement of this specific regioisomer is essential; the 1,3,5-triphenyl isomer lacks the vicinal diphenyl topology required for receptor engagement, and the 3,4-diphenyl scaffold maps to Hsp90 inhibition rather than PGI₂ receptor pharmacology [2][3].

Structure-Activity Relationship (SAR) Probe for Pharmacophore Topology Studies

The compound's SAR outlier status—where derivative 13g is over 60-fold weaker than its 3,4-diphenyl counterpart 13f—makes it a valuable tool compound for probing the steric constraints of the nonprostanoid PGI₂ mimetic pharmacophore [4][5]. Researchers investigating the nonlinear topology of G-protein-coupled receptor (GPCR) ligand binding can use the 3,4,5-triphenyl scaffold to experimentally define the steric boundaries of the receptor's ligand-binding pocket, particularly the region designated as 'C' in the pharmacophore model that is intolerant of the third phenyl substituent [5].

Stimuli-Responsive and Photochromic Materials Research

The reversible sunlight-induced phototropic conversion of 3,4,5-triphenylpyrazole to a red product, followed by autoxidation to benzil monoazine, positions this compound as a candidate scaffold for photochromic materials, light-activated molecular switches, or chromogenic sensors [6]. Unlike the 1,3,5-triphenylpyrazole regioisomer and 3,5-diphenylpyrazole, which lack this phototropic behavior, the 3,4,5-substituted isomer offers a built-in optical response to sunlight that can be exploited in materials chemistry applications [7]. Researchers should note that quantitative photoconversion kinetics have not been reported and would require experimental characterization.

Synthetic Methodology Development and Process Chemistry Optimization

The availability of a patented one-pot synthesis (CN104513203B) from 1,2-diphenylacrylonitrile makes 3,4,5-triphenylpyrazole an attractive substrate for process chemistry research aimed at optimizing yield, purity, and scalability of polysubstituted pyrazoles [8]. The simplified procedure—with fewer byproducts than the classical benzoin-hydrazine route—offers a platform for investigating reaction parameters (temperature, solvent, catalyst loading) relevant to industrial-scale production. This is of direct interest to contract research organizations (CROs) and chemical suppliers seeking to establish cost-competitive manufacturing routes for this compound class [8][9].

Quote Request

Request a Quote for 3,4,5-Triphenylpyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.